Predicted Boiling Point: 1,1- vs. 1,3-Disubstitution Diverges by ~72°C in Computational Estimates
The 1,1-disubstituted isomer N-(2-Aminoethyl)-N-propan-2-ylurea (CAS 229028-71-1) exhibits a markedly lower calculated boiling point than its 1,3-disubstituted counterpart. ChemBlink reports a calculated boiling point of 245.576°C at 760 mmHg for the target compound , while ChemSpider lists a calculated boiling point of 318.0±25.0°C at 760 mmHg for the 1,3-isomer (CAS 53673-40-8) . This represents an estimated difference of approximately 72°C, which is substantially larger than typical computational uncertainty and reflects genuine structural influence on intermolecular cohesion.
| Evidence Dimension | Calculated normal boiling point (T_b at 760 mmHg) |
|---|---|
| Target Compound Data | 245.576°C (ChemBlink calculated value) |
| Comparator Or Baseline | 1-(2-Aminoethyl)-3-isopropylurea (CAS 53673-40-8): 318.0±25.0°C (ChemSpider calculated value) |
| Quantified Difference | ΔT_b ≈ 72°C lower for the 1,1-disubstituted isomer (ca. 23% reduction) |
| Conditions | Computational prediction; both values are calculated estimates, not experimentally determined. Target: ChemBlink; Comparator: ChemSpider (ACD/Labs Percepta-based prediction). |
Why This Matters
A boiling point differential of this magnitude directly impacts distillation-based purification strategies, solvent selection, and handling protocols, making isomer identity verification essential before procurement, especially when thermal processing is involved.
